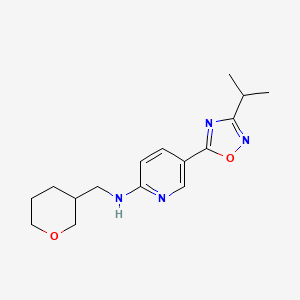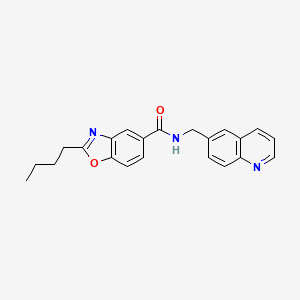![molecular formula C20H34N2O2 B6063784 2-[1-(2,2-dimethylpropyl)-4-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6063784.png)
2-[1-(2,2-dimethylpropyl)-4-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2,2-dimethylpropyl)-4-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol, also known as DMPE, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMPE is a piperazine derivative that has been synthesized using various methods and has shown promising results in scientific research.
作用機序
The mechanism of action of 2-[1-(2,2-dimethylpropyl)-4-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways. This compound has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. This compound has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of pro-inflammatory genes. In addition, this compound has been found to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of oxidative stress markers, such as ROS and MDA, and to increase the levels of antioxidant enzymes, such as SOD and CAT. This compound has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to increase the levels of anti-inflammatory cytokines, such as IL-10. In addition, this compound has been found to improve cognitive function and to reduce the levels of amyloid beta and tau proteins in animal models of Alzheimer's disease.
実験室実験の利点と制限
2-[1-(2,2-dimethylpropyl)-4-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. This compound has also been shown to have low toxicity and to be well-tolerated in animal studies. However, there are some limitations to using this compound in lab experiments. This compound has low solubility in water, which can make it difficult to administer in vivo. In addition, this compound has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well-established.
将来の方向性
There are several future directions for 2-[1-(2,2-dimethylpropyl)-4-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol research. One area of interest is the development of this compound as a potential therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the investigation of the mechanism of action of this compound and its effects on various signaling pathways. In addition, there is a need for more studies to evaluate the safety and efficacy of this compound in human clinical trials. Finally, the development of new synthesis methods for this compound and its derivatives could lead to the discovery of more potent and selective compounds with therapeutic potential.
合成法
2-[1-(2,2-dimethylpropyl)-4-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol can be synthesized using various methods, including the reduction of 2-[1-(2,2-dimethylpropyl)-4-(4-methoxy-3-methylbenzyl)-2-nitroethanol] or the reaction of 2-[1-(2,2-dimethylpropyl)-4-(4-methoxy-3-methylbenzyl)-2-chloroethanol] with piperazine. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, time, and reagent concentration.
科学的研究の応用
2-[1-(2,2-dimethylpropyl)-4-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to reduce the expression of COX-2 and iNOS. This compound has also been found to induce apoptosis in cancer cells and to inhibit tumor growth in vivo. In addition, this compound has been shown to protect against oxidative stress and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-[1-(2,2-dimethylpropyl)-4-[(4-methoxy-3-methylphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O2/c1-16-12-17(6-7-19(16)24-5)13-21-9-10-22(15-20(2,3)4)18(14-21)8-11-23/h6-7,12,18,23H,8-11,13-15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQTUHHROLVADW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCN(C(C2)CCO)CC(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-methyl-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-1,2,4-triazin-5-ol](/img/structure/B6063715.png)

![N-(2-furylmethyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6063725.png)
![2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6063740.png)
![1-(2-fluorobenzyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine hydrochloride](/img/structure/B6063744.png)
![methyl 3-{5-[3-(acetylamino)phenoxy]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoate](/img/structure/B6063768.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6063775.png)

![N-cyclopentyl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6063792.png)
![4-(3-ethoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6063793.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6063806.png)
![6-[chloro(difluoro)methyl]-4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-2(1H)-pyrimidinone](/img/structure/B6063810.png)
![4-{6-[4-(3-chlorobenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6063819.png)